SGC-AAK1-1 is a small molecule chemical probe developed by the Structural Genomics Consortium (SGC) [, ]. It belongs to the 3-acylaminoindazole scaffold class of inhibitors and exhibits potent dual inhibitory activity against AAK1 and BMP2K [, ]. This compound serves as a valuable tool in scientific research for investigating the biological functions of these kinases [, ].
Sgc aak1 1, also known as SGC-AAK1-1, is a small molecule chemical probe designed to selectively inhibit the adaptor protein 2-associated kinase 1 and bone morphogenic protein 2 inducible kinase. These kinases are part of the numb-associated kinase family, which plays crucial roles in cellular processes such as endocytosis and Wnt signaling. SGC-AAK1-1 has emerged as a significant tool for studying the biological functions of these kinases due to its high potency and selectivity.
SGC-AAK1-1 was developed through collaborative efforts by researchers at the Structural Genomics Consortium and is commercially available from suppliers like Tocris and Sigma . The compound was synthesized as part of a broader research initiative focused on creating selective inhibitors for various kinases, particularly those involved in clathrin-mediated endocytosis and signaling pathways.
The synthesis of SGC-AAK1-1 involved several key steps focusing on optimizing the acylaminoindazole scaffold. The initial design was informed by structure-activity relationship studies that guided modifications to enhance potency and selectivity. Over 200 analogs were synthesized, with specific attention given to substituents at various positions on the indazole ring to improve binding affinity for the ATP-binding site of AAK1 .
The synthesis route included:
SGC-AAK1-1 has a complex molecular structure characterized by an acylaminoindazole core. The specific arrangement of atoms allows for effective interaction with the ATP-binding site of AAK1.
SGC-AAK1-1 primarily functions through competitive inhibition of AAK1 and BMP2K by binding to their ATP-binding sites. This inhibition affects downstream signaling pathways that are critical for processes such as endocytosis and Wnt signaling.
In vitro assays demonstrated that SGC-AAK1-1 exhibits an inhibitory constant (Ki) of approximately 9.1 nM for AAK1 and 17 nM for BMP2K. These values indicate a high level of potency against these targets compared to other kinases within the NAK family .
The mechanism by which SGC-AAK1-1 exerts its effects involves direct competition with ATP for binding to AAK1. By occupying this site, it prevents phosphorylation events that would normally occur during clathrin-mediated endocytosis.
Research indicates that SGC-AAK1-1 can modulate pathways influenced by AAK1, including those related to Notch signaling and Wnt pathway regulation. This modulation is significant in contexts such as cancer biology and developmental processes .
SGC-AAK1-1 is characterized by:
The compound displays stability under physiological conditions but should be handled with care due to its reactive functional groups. Its selectivity profile indicates minimal off-target effects within kinome-wide screens .
SGC-AAK1-1 serves multiple purposes in scientific research:
The discovery of SGC-AAK1-1 originated from systematic optimization of a 3-acylaminoindazole scaffold, identified as a promising chemotype for inhibiting kinases within the Numb-associated kinase (NAK) family. Initial screening of the Published Kinase Inhibitor Set (PKIS) via differential scanning fluorimetry revealed this scaffold's strong binding affinity for Adaptor Protein 2-Associated Kinase 1 (AAK1) [1]. Researchers synthesized over 200 analogs to establish comprehensive structure-activity relationships, focusing on two critical regions: the distal aryl ring and the indazole 3-position substituent [1] [5].
Aryl Ring Substitution Analysis:Systematic exploration of aryl ring substitutions demonstrated that sulfonamide moieties at the 3-position significantly enhanced AAK1 inhibition compared to 4-position derivatives (Compound 1 IC₅₀ = 220 nM vs. Compound 2 IC₅₀ = 1200 nM) [1]. Smaller alkyl substituents on the sulfonamide nitrogen markedly improved potency, with cyclopropyl sulfonamide (Compound 14) achieving an IC₅₀ of 31 nM. Molecular modeling revealed this group occupies a compact hydrophobic pocket adjacent to the kinase gatekeeper residue (Met126), where bulkier substitutions caused steric clashes. Hydrogen-bond donation capacity proved essential, as 3-hydroxy or 3-amino groups retained activity, while acidic substituents (e.g., carboxylic acid in Compounds 6–7) diminished potency due to charge repulsion with the DFG motif aspartate [1] [5].
Indazole 3-Position Optimization:The carboxamide linker connecting the indazole core to the aryl ring formed critical hinge-binding interactions. Cyclopropanecarboxamide (Compound 14) emerged as optimal (AAK1 IC₅₀ = 31 nM), while ring expansion to cyclobutane (Compound 17) or linearization (Compound 16) reduced affinity >10-fold. Replacement with urea or sulfonamide bioisosteres (Compounds 20–22) abolished activity due to conformational strain and electronic mismatches. Cocrystal structures with BMP2K confirmed the cyclopropyl moiety's solvent-exposed orientation, explaining its tolerance for moderate modifications [1] [8].
Table 1: SAR of Key 3-Acylaminoindazole Derivatives
Cmpd | Aryl R Group | Indazole 3-Position | AAK1 IC₅₀ (nM) |
---|---|---|---|
1 | 3-NHSO₂Me | Cyclopropanecarboxamide | 220 |
2 | 4-NHSO₂Me | Cyclopropanecarboxamide | 1200 |
6 | 3-CO₂H | Cyclopropanecarboxamide | 18000 |
8 | 3-OH | Cyclopropanecarboxamide | 350 |
12 | 3-CH₂NHSO₂Me | Cyclopropanecarboxamide | 71 |
13 | 3-NHSO₂(isopropyl) | Cyclopropanecarboxamide | 54 |
14 | 3-NHSO₂(cyclopropyl) | Cyclopropanecarboxamide | 31 |
17 | 3-NHSO₂(cyclopropyl) | Cyclobutanecarboxamide | >1000 |
AAK1 and BMP-2-Inducible Kinase (BMP2K/BIKE) share overlapping cellular functions and structural characteristics that justify dual inhibition. These kinases exhibit 74% sequence identity in their kinase domains versus <50% with other NAK members (GAK, STK16) [1] [4]. Structural analyses revealed near-identical ATP-binding sites, particularly in the hinge region where the 3-acylaminoindazole scaffold forms hydrogen bonds with conserved residues [1] [8]. This homology precluded achieving single-kinase selectivity with this chemotype, as confirmed by cocrystal structures showing identical binding modes in BMP2K [1].
Functionally, both kinases regulate clathrin-mediated endocytosis (CME) through phosphorylation of adaptor proteins. AAK1 phosphorylates the μ2 subunit of AP-2 (AP2M1) at Thr156, facilitating cargo recruitment during endocytosis [3] [4]. BMP2K similarly associates with clathrin-coated vesicles and phosphorylates Numb, an endocytic adapter protein [4] [6]. Both kinases also modulate developmental pathways: AAK1 regulates Notch signaling via Numb phosphorylation, while BMP2K controls osteoblast differentiation [1] [4]. Dual inhibition thus simultaneously targets interconnected processes—endocytic regulation and signal transduction—that are co-opted in pathological conditions like viral entry and neurological disorders [6] [9].
Achieving selectivity across the kinome was paramount for SGC-AAK1-1’s utility as a chemical probe. Optimization involved three complementary strategies:
Cocrystal structures with BMP2K (PDB: 6XYZ) revealed the cyclopropyl sulfonamide moiety projects into a hydrophobic subpocket lined by Met130, Val18, and Ala19, while forming hydrogen bonds with Gln133 and Asn181 [1] [8]. Introduction of a N,N-diethylsulfonamide (Compound 23) maintained AAK1/BMP2K potency (Ki = 10 nM/19 nM) but avoided bulkier substituents that could engage off-target kinases [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0